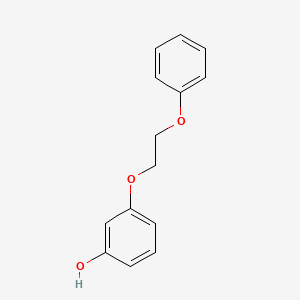
m-(2-Phenoxyethoxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
m-(2-Phenoxyethoxy)phenol is a biaoctive chemical.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Antimicrobial Properties
m-(2-Phenoxyethoxy)phenol exhibits significant antimicrobial activity, making it a valuable preservative in pharmaceutical formulations. It is effective against a wide range of microorganisms, including bacteria, yeasts, and molds. The Scientific Committee on Consumer Safety (SCCS) has recognized its broad-spectrum efficacy in cosmetic products, indicating its potential utility in medicinal formulations as well .
Solvent and Intermediate
The compound serves as a solvent and an intermediate in organic synthesis. Its ability to dissolve various substances makes it suitable for use in pharmaceutical preparations, particularly in the formulation of topical medications and creams. Additionally, it is used in the synthesis of other pharmaceutical compounds due to its reactive phenolic structure .
Cosmetic Applications
Preservative Use
this compound is widely used as a preservative in cosmetic products. Its effectiveness against microbial growth helps extend the shelf life of formulations while ensuring safety for consumers. The SCCS has evaluated its safety profile and confirmed that it does not pose significant risks when used within recommended concentrations .
Fragrance Fixative
Due to its pleasant odor, this compound is also utilized as a fragrance fixative in perfumes and scented products. It enhances the longevity of fragrances by stabilizing volatile aromatic compounds .
Industrial Applications
Solvent for Dyes and Inks
In industrial settings, this compound is employed as a solvent for dyes, inks, and resins. Its solvent properties facilitate the formulation of various products, including paints and coatings .
Plasticizers and Textile Detergents
The compound acts as an intermediate in the production of plasticizers and is also incorporated into textile detergents. This versatility highlights its importance in enhancing product performance across different applications .
Case Studies
Eigenschaften
CAS-Nummer |
36429-48-8 |
|---|---|
Molekularformel |
C14H14O3 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
3-(2-phenoxyethoxy)phenol |
InChI |
InChI=1S/C14H14O3/c15-12-5-4-8-14(11-12)17-10-9-16-13-6-2-1-3-7-13/h1-8,11,15H,9-10H2 |
InChI-Schlüssel |
JZAQIRCTLGLNPD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)O |
Kanonische SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)O |
Aussehen |
Solid powder |
Key on ui other cas no. |
36429-48-8 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
m-(2-Phenoxyethoxy)phenol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















